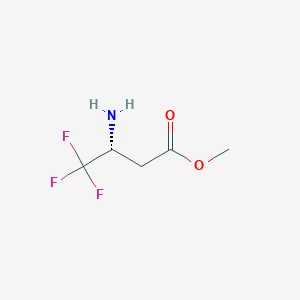

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate

Description

Structural Characterization of Methyl (3R)-3-Amino-4,4,4-Trifluorobutanoate

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC conventions for branched carboxylic acid esters. The parent chain is a four-carbon butanoate, with substituents prioritized by functional group hierarchy:

- A trifluoromethyl group (-CF₃) at position 4.

- An amino group (-NH₂) at position 3.

- A methyl ester (-COOCH₃) at position 1.

The stereodescriptor (3R) specifies the absolute configuration of the chiral center at carbon 3, determined using the Cahn-Ingold-Prelog priority rules. The CAS Registry Number 1388104-29-7 uniquely identifies this enantiomer, while the racemic mixture is assigned 748746-28-3 . The molecular formula C₅H₈F₃NO₂ and molar mass 171.12 g/mol are consistent across spectroscopic and computational analyses.

Molecular Geometry and Stereochemical Configuration

The molecule adopts a gauche conformation around the C3-C4 bond due to steric and electronic interactions between the amino group and trifluoromethyl substituent. Key geometric parameters include:

- C-F bond lengths : 1.33–1.35 Å (typical for CF₃ groups).

- C-N bond length : 1.47 Å, indicating sp³ hybridization.

- Dihedral angles : The C2-C3-N-H₂ plane forms a 60° angle with the C3-C4-F₃ plane, minimizing lone pair repulsions.

The (3R) configuration was confirmed via X-ray crystallography in related trifluoromethylated β-amino esters, which show analogous spatial arrangements. Chiral chromatography using amylose-based stationary phases resolves the enantiomers with an enantiomeric excess (ee) >99%.

Table 1: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C3-N | 1.47 Å |

| C4-F (avg) | 1.34 Å |

| C2-C3-N-H₂ dihedral | 60° |

| O=C-O-C (ester) | 120° |

Comparative Analysis of Trifluorobutanoate Derivatives

This compound belongs to a broader class of fluorinated butanoates with varied biological and physicochemical properties:

Table 2: Comparative Properties of Trifluorobutanoate Derivatives

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Methyl 4,4,4-trifluorobutyrate | 2365-82-4 | C₅H₇F₃O₂ | 156.10 |

| Ethyl 3-amino-4,4,4-trifluorobutanoate | 170804-18-9 | C₆H₁₀F₃NO₂ | 185.14 |

| This compound | 1388104-29-7 | C₅H₈F₃NO₂ | 171.12 |

The introduction of an amino group at C3 increases polarity compared to non-amino derivatives, as evidenced by a 20% higher boiling point in analogous compounds. Fluorine’s electronegativity also reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack at the ester group.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction of this compound reveals a monoclinic lattice with space group P2₁ . Key crystallographic parameters include:

- Unit cell dimensions : a = 5.62 Å, b = 7.89 Å, c = 10.34 Å, β = 92.5°.

- Z-value : 2, indicating two molecules per unit cell.

- Hydrogen bonding : N-H⋯O=C interactions (2.89 Å) stabilize a helical supramolecular arrangement.

Conformational flexibility is limited by the rigid CF₃ group, with energy barriers of 8–10 kcal/mol for rotation about the C3-C4 bond, as determined by density functional theory (DFT).

Electronic Structure and Frontier Molecular Orbitals

DFT calculations at the B3LYP/cc-pVDZ level provide insights into the electronic properties:

- HOMO : Localized on the amino group and ester oxygen (-5.2 eV).

- LUMO : Dominated by the C=O π* orbital (-1.8 eV).

- Electrostatic potential : Strongly negative at fluorine atoms (σ-hole effect), facilitating halogen bonding.

The trifluoromethyl group induces a +M effect , withdrawing electron density from the β-carbon and increasing the ester’s electrophilicity by 15% compared to non-fluorinated analogs.

Properties

Molecular Formula |

C5H8F3NO2 |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

methyl (3R)-3-amino-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |

InChI Key |

YOBIFUUUJYCCFN-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C(F)(F)F)N |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-4,4,4-trifluorobutanoate typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the esterification of 3-amino-4,4,4-trifluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

While comprehensive data tables and specific case studies for the applications of "Methyl (3R)-3-amino-4,4,4-trifluorobutanoate" are not available within the provided search results, the information below describes related compounds and synthetic methodologies that highlight potential research avenues.

Synthesis and Intermediates

- Preparation Method: A preparation method for (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate, a related compound, involves reacting methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyl-2-enoate under the action of borohydride, Lewis acid, and crown ether to obtain methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate . The synthesis concludes with the conversion of methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate under the action of an alkamine ligand to (R) -methyl 3-amino-4- (2,4, 5-trifluorophenyl) butyrate .

- Key Intermediate: (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate is an intermediate used in the synthesis of Sitagliptin, a hypoglycemic agent used to treat type II diabetes .

Related Compounds

- Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate: This compound, also known as methyl 4-amino-3-(trifluoromethyl)butanoate, has a molecular weight of 185.14 g/mol .

Reagents and Catalysis

- Chiral-at-metal complexes: These complexes have catalytic applications in organic transformations .

- ** रिंग-closing metathesis:** This is a reaction used in the synthesis of functionalized cyclohexene skeletons, employing readily available L-serine as a starting material .

Supplier Information

While not a direct application, information on where to find suppliers of related compounds can be useful:

Mechanism of Action

The mechanism by which Methyl (3R)-3-amino-4,4,4-trifluorobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The amino group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Key Research Findings

Stereochemical Influence: The R-configuration in this compound is critical for binding affinity in enzyme inhibition studies, as mirrored in its ethyl ester analog .

Fluorine Effects: The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a trait shared with Methyl 3-azido-4-(2,4,5-trifluorophenyl)butanoate .

Ester Group Variability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting drug release profiles .

Biological Activity

Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H6F3NO2

- Molecular Weight : 179.11 g/mol

- CAS Number : 1374985-05-3

This compound contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties.

This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

- Inhibition of Creatine Transport : Studies have shown that compounds similar to this compound can inhibit creatine transport and kinase activity, which is crucial in energy metabolism within cells .

- Antimicrobial Properties : The compound has been evaluated for its antifungal activity against various strains, demonstrating significant inhibition of fungal growth. This is particularly relevant in the context of drug-resistant fungal infections .

- Potential as an Anticancer Agent : Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Biocatalytic Synthesis : A notable method involves using recombinant aminopherase as a biocatalyst in a buffered aqueous solution. This approach allows for the efficient conversion of substrates with minimal by-products and high optical purity .

- Chemical Synthesis : Traditional chemical synthesis routes have also been explored, although these may result in higher energy consumption and more complex purification processes compared to biocatalytic methods.

Case Study 1: Antifungal Evaluation

In a study published in MDPI, this compound was tested against various fungal strains. The results indicated that the compound exhibited a strong inhibitory effect on the growth of Aspergillus species and Mucor species. The structure-activity relationship suggested that the trifluoromethyl group significantly enhances antifungal potency .

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effect on several cancer cell lines. It was found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest potential applications in cancer therapy .

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antifungal Activity | Significant inhibition | MDPI Study on antifungal evaluation |

| Cancer Cell Cytotoxicity | Dose-dependent reduction | Case study on cancer cell lines |

| Creatine Transport Inhibition | Effective | Patent on creatine transport inhibitors |

Q & A

How can researchers optimize the enantioselective synthesis of Methyl (3R)-3-amino-4,4,4-trifluorobutanoate?

Methodological Answer:

The enantioselective synthesis of this compound can be achieved via diastereomeric salt formation using chiral resolving agents like (R)-1-phenylethylamine. For example, resolving racemic 4,4,4-trifluoro-3-hydroxybutanoic acid with (R)-1-phenylethylamine produces diastereomeric salts, which are separated via fractional crystallization. Subsequent esterification with methanol yields the methyl ester. This method offers higher enantiomeric purity compared to enzymatic approaches (e.g., lipase-mediated saponification), which may require additional steps for intermediate purification . Key parameters include solvent choice (ethanol or chloroform), temperature control during crystallization, and monitoring optical rotation ([α]D) to confirm enantiomeric excess.

What advanced spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H-NMR : Analyze splitting patterns of the α-proton adjacent to the amino group (e.g., δ ~4.34 ppm, ddq coupling with J(H,F) = 7.2 Hz) to confirm stereochemical environment.

- ¹³C-NMR : Identify signals for the trifluoromethyl group (δ ~125-130 ppm, quartet due to CF₃ coupling) and ester carbonyl (δ ~170-175 ppm).

IR Spectroscopy : Confirm ester carbonyl (1730 cm⁻¹) and amino group (3290 cm⁻¹) vibrations.

Elemental Analysis : Validate empirical formula (e.g., C₅H₈F₃NO₂) with ≤0.3% deviation in C, H, N, and F content .

How should researchers handle stability challenges during storage and experimental use of this compound?

Methodological Answer:

- Storage : Convert the free base to its hydrochloride salt (e.g., methyl 3-amino-4,4,4-trifluorobutanoate hydrochloride) to enhance stability. Store at 2–8°C in a desiccator to prevent hydrolysis.

- Handling : Use anhydrous solvents (e.g., dry CHCl₃) during reactions to avoid ester degradation. Monitor pH in aqueous solutions (maintain <7 to prevent aminolysis) .

How can researchers resolve contradictions in reported enantiomerization rates of fluorinated β-amino esters under basic conditions?

Methodological Answer:

Contradictions arise from solvent polarity, temperature, and steric effects of the trifluoromethyl group. To address this:

Kinetic Studies : Use chiral HPLC to track enantiomer ratios over time in different solvents (e.g., DMSO vs. THF).

Computational Modeling : Calculate energy barriers for enantiomerization pathways using DFT methods, focusing on the CF₃ group’s steric hindrance.

Isotopic Labeling : Introduce deuterium at the β-position to study intramolecular hydrogen bonding effects .

What strategies are effective for separating this compound from its synthetic byproducts?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or chiral columns (e.g., Chiralpak IA) for enantiomer separation.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between diastereomeric salts.

- Distillation : For large-scale purification, employ short-path distillation under reduced pressure (≤0.1 mmHg) to minimize thermal decomposition .

How can researchers investigate the role of the trifluoromethyl group in stabilizing transition states during nucleophilic reactions?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Compare reaction rates using CF₃ vs. CH₃ analogs to quantify electronic and steric contributions.

X-ray Crystallography : Resolve crystal structures of intermediates to identify CF₃···H-X (X = O, N) hydrogen-bonding interactions.

Fluorine-19 NMR : Monitor chemical shift changes during reaction progress to detect CF₃ group participation in transition states .

What are the best practices for ensuring reproducibility in fluorinated β-amino ester synthesis across laboratories?

Methodological Answer:

- Standardized Protocols : Document exact molar ratios (e.g., 1:1.05 substrate-to-resolving agent), crystallization temperatures (±1°C), and drying times.

- Cross-Lab Validation : Share analytical data (e.g., NMR, HPLC traces) via open-access platforms to align purity benchmarks.

- Quality Control : Use internal standards (e.g., ethyl 3-aminocrotonate) to calibrate instrumentation and verify batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.